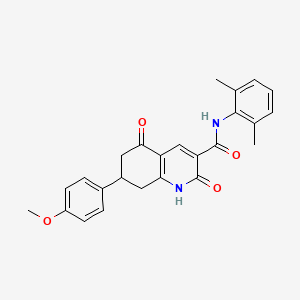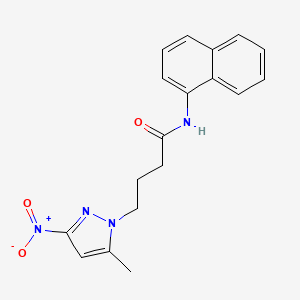![molecular formula C26H27N3O2 B11450232 2-methoxy-N-{3-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]propyl}benzamide](/img/structure/B11450232.png)
2-methoxy-N-{3-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]propyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHOXY-N-(3-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)BENZAMIDE is a complex organic compound that belongs to the class of benzamides. This compound is characterized by its unique structure, which includes a methoxy group, a benzodiazole ring, and a benzamide moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-N-(3-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)BENZAMIDE typically involves multiple steps:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with an appropriate carboxylic acid derivative.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using methyl iodide in the presence of a base.
Attachment of the Benzamide Moiety: This step involves the reaction of the benzodiazole intermediate with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzamide moiety, converting it to the corresponding amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are commonly employed.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-METHOXY-N-(3-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-METHOXY-N-(3-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)BENZAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in biological processes.
Pathways: The compound can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-METHOXY-N-(3-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)BENZAMIDE: shares structural similarities with other benzamides and benzodiazoles.
Uniqueness
Structural Features: The presence of both a methoxy group and a benzodiazole ring in the same molecule is relatively unique.
Biological Activity: Its potential biological activities may differ from other similar compounds due to its unique structure.
Properties
Molecular Formula |
C26H27N3O2 |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
2-methoxy-N-[3-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]propyl]benzamide |
InChI |
InChI=1S/C26H27N3O2/c1-19-10-3-4-11-20(19)18-29-23-14-7-6-13-22(23)28-25(29)16-9-17-27-26(30)21-12-5-8-15-24(21)31-2/h3-8,10-15H,9,16-18H2,1-2H3,(H,27,30) |
InChI Key |
BLCGHYBAIPZSCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2CCCNC(=O)C4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-2-{[1-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]sulfonyl}acetamide](/img/structure/B11450156.png)
![6-(4-Chlorobenzyl)-3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1,2,4-triazin-5-ol](/img/structure/B11450167.png)
![Methyl 4-[(6,7-dimethoxy-2-{[3-(trifluoromethyl)phenyl]carbamothioyl}-1,2,3,4-tetrahydroisoquinolin-1-YL)methoxy]benzoate](/img/structure/B11450175.png)

![Methyl 4-{[2-(tert-butylcarbamothioyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate](/img/structure/B11450184.png)
![Ethyl 4-(4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl)benzoate](/img/structure/B11450189.png)
![2-[(4,4-dimethyl-8-phenyl-6-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-yl)amino]ethanol](/img/structure/B11450191.png)
![N-[4-acetyl-5-(4-nitrophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11450194.png)
![6-(4-methoxybenzyl)-3-[(4-methylphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B11450201.png)
![1-[(2Z)-5-[4-(ethylsulfonyl)butyl]-1,3,4-thiadiazol-2(3H)-ylidene]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11450205.png)
![6-chloro-N-(4-chlorophenyl)-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11450217.png)
![5-benzylsulfanyl-4-(2-phenylethyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11450224.png)
![2-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetic acid](/img/structure/B11450225.png)

